molecular formula C13H21F3N2O6 B2530797 Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2253639-78-8

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No. B2530797
CAS RN: 2253639-78-8
M. Wt: 358.314
InChI Key: CDFMYFROSDLMMH-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of an amino group (-NH2), a methoxy group (-OCH3), and a carboxylate ester group (-COO-) suggest that this compound could have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by various functional group interconversions to introduce the amino, methoxy, and carboxylate ester groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the various functional groups attached to it. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. The amino group could participate in acid-base reactions, the methoxy group could undergo nucleophilic substitution reactions, and the carboxylate ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino and carboxylate ester groups could increase the compound’s solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFMYFROSDLMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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